molecular formula C16H19N5O2S B2437303 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide CAS No. 1428350-58-6

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

Cat. No. B2437303
CAS RN: 1428350-58-6
M. Wt: 345.42
InChI Key: VXBDJPVZSGKXKS-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a useful research compound. Its molecular formula is C16H19N5O2S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound and its derivatives have been explored for their unique chemical properties and reactivity. For instance, studies on the reaction mechanisms involving pyrazole and thiazole derivatives have highlighted their potential for creating a variety of structurally diverse molecules. Such reactions often involve complex mechanisms like ANRORC rearrangement and can result in the formation of compounds with interesting and useful properties (Ledenyova et al., 2018).

Biological Applications

Research into the biological activity of compounds related to N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide has shown promising results in various areas:

  • Antimicrobial and Anti-inflammatory Agents : Novel pyrazole, isoxazole, and thiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Such studies are crucial for developing new therapeutic agents against resistant strains of bacteria and for treating inflammation (Kendre et al., 2015).

  • Antidepressant Potential : The investigation into pyrazole derivatives has also extended into the realm of neuropsychiatric disorders, where certain compounds have shown potential as antidepressants with reduced side effects, offering a new avenue for treatment development (Bailey et al., 1985).

  • Synthesis of Structurally Diverse Libraries : Utilizing derivatives of pyrazole and thiazole, researchers have generated libraries of compounds with varied structures. This diversity is not only academically interesting but also provides a wide range of molecules that could be tested for various biological activities, paving the way for new drug discovery (Roman, 2013).

Anticancer Activity

Some pyrazole and thiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. The structural modification of these compounds can lead to significant activity against certain cancer cell lines, indicating their potential in oncology research (S. Y. Hassan et al., 2013).

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-11-14(12(2)23-20-11)4-5-15(22)17-8-6-13-10-24-16(19-13)21-9-3-7-18-21/h3,7,9-10H,4-6,8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBDJPVZSGKXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

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